molecular formula C12H17ClO2 B7872847 (3-Chloro-4-(pentyloxy)phenyl)methanol

(3-Chloro-4-(pentyloxy)phenyl)methanol

Cat. No.: B7872847
M. Wt: 228.71 g/mol
InChI Key: YOMNPMQARMHMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-4-(pentyloxy)phenyl)methanol: is an organic compound characterized by a phenyl ring substituted with a chloro group at the third position, a pentyloxy group at the fourth position, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-(pentyloxy)phenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chlorophenol and 1-pentanol.

    Etherification: The 3-chlorophenol undergoes etherification with 1-pentanol in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in a solvent like acetone or toluene at elevated temperatures.

    Formylation: The resulting 3-chloro-4-pentyloxyphenol is then subjected to formylation using formaldehyde and a catalyst such as zinc chloride to introduce the methanol group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (3-Chloro-4-(pentyloxy)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products

    Oxidation: 3-Chloro-4-(pentyloxy)benzaldehyde or 3-Chloro-4-(pentyloxy)benzoic acid.

    Reduction: 3-Chloro-4-(pentyloxy)benzyl alcohol.

    Substitution: 3-Amino-4-(pentyloxy)phenylmethanol.

Scientific Research Applications

Chemistry

In organic synthesis, (3-Chloro-4-(pentyloxy)phenyl)methanol serves as an intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s derivatives may exhibit biological activity, making it a candidate for drug development. Research into its potential as an antimicrobial or anticancer agent is ongoing.

Medicine

In medicinal chemistry, this compound can be used to design and synthesize new therapeutic agents. Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects.

Industry

In the materials science industry, this compound can be used as a building block for the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism by which (3-Chloro-4-(pentyloxy)phenyl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and pentyloxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-4-ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of a pentyloxy group.

    (3-Chloro-4-methoxyphenyl)methanol: Contains a methoxy group instead of a pentyloxy group.

    (3-Chloro-4-butoxyphenyl)methanol: Features a butoxy group instead of a pentyloxy group.

Uniqueness

(3-Chloro-4-(pentyloxy)phenyl)methanol is unique due to the presence of the pentyloxy group, which can impart different physical and chemical properties compared to its analogs. This structural variation can affect its solubility, reactivity, and biological activity, making it a distinct compound for various applications.

Conclusion

This compound is a versatile compound with significant potential in organic synthesis, pharmaceuticals, and materials science. Its unique structure allows for diverse chemical transformations and applications, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

(3-chloro-4-pentoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO2/c1-2-3-4-7-15-12-6-5-10(9-14)8-11(12)13/h5-6,8,14H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMNPMQARMHMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.